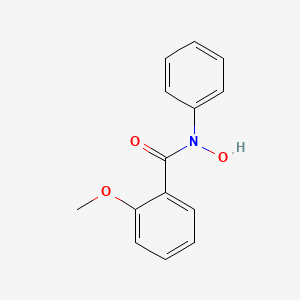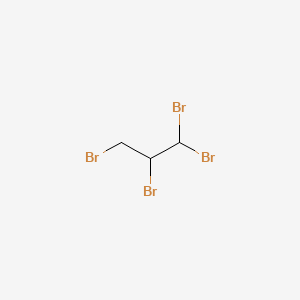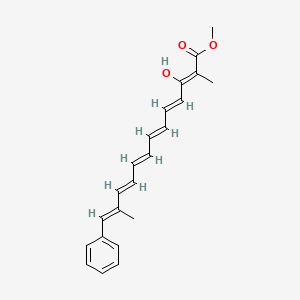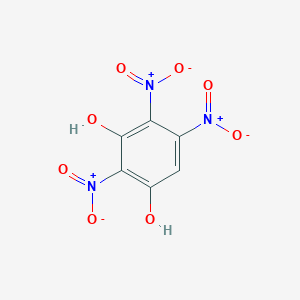
2,4,5-Trinitrobenzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trinitrobenzene-1,3-diol, also known as styphnic acid, is a yellow astringent acid that forms hexagonal crystals. It is a polynitroaromatic compound with the molecular formula C6H3N3O8. This compound is known for its explosive properties and is used in the manufacture of dyes, pigments, inks, medicines, and explosives such as lead styphnate .
Méthodes De Préparation
2,4,5-Trinitrobenzene-1,3-diol can be synthesized by the nitration of resorcinol with a mixture of concentrated nitric and sulfuric acids . The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the nitration process. Industrial production methods may involve more controlled and scalable processes to ensure safety and consistency in the quality of the product.
Analyse Des Réactions Chimiques
2,4,5-Trinitrobenzene-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups into amino groups, resulting in compounds like triaminobenzene derivatives.
Substitution: The nitro groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2,4,5-Trinitrobenzene-1,3-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various energetic materials and explosives.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Mécanisme D'action
The mechanism by which 2,4,5-Trinitrobenzene-1,3-diol exerts its effects involves the interaction of its nitro groups with other molecules. The nitro groups can undergo reduction to form amino groups, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
2,4,5-Trinitrobenzene-1,3-diol can be compared with other polynitroaromatic compounds such as:
2,4,6-Trinitrophenol (Picric acid): Similar in structure but with different properties and applications.
2,4,6-Trinitrotoluene (TNT): Known for its explosive properties, but with a different molecular structure.
1,3,5-Trinitrobenzene: Another polynitroaromatic compound with distinct chemical and physical properties.
The uniqueness of this compound lies in its specific arrangement of nitro groups and hydroxyl groups, which confer unique chemical reactivity and applications .
Propriétés
Numéro CAS |
26469-89-6 |
|---|---|
Formule moléculaire |
C6H3N3O8 |
Poids moléculaire |
245.10 g/mol |
Nom IUPAC |
2,4,5-trinitrobenzene-1,3-diol |
InChI |
InChI=1S/C6H3N3O8/c10-3-1-2(7(12)13)4(8(14)15)6(11)5(3)9(16)17/h1,10-11H |
Clé InChI |
UPRARPQURIAAFP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=C1O)[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


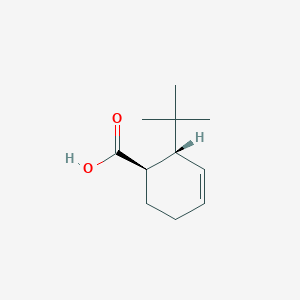
![4-[2-(1,3-Benzoxazol-2-yl)ethyl]-2,6-di-tert-butylphenol](/img/structure/B14689942.png)

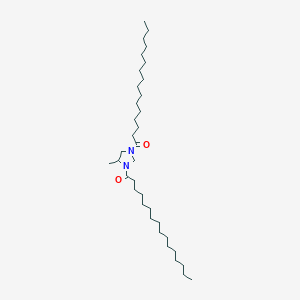
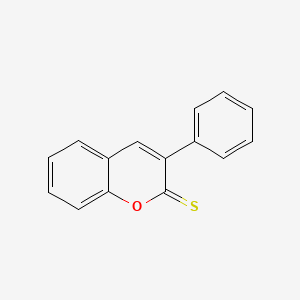
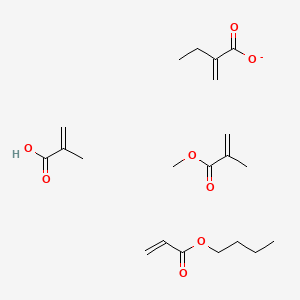
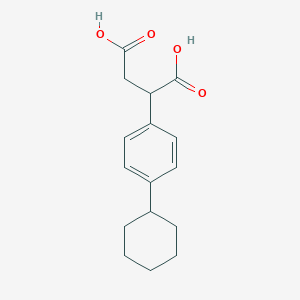
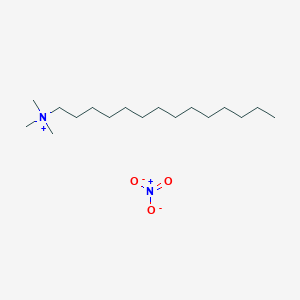

![N-[(E)-1-(4-methoxyphenyl)ethylideneamino]aniline](/img/structure/B14689999.png)
![2-[1-(Naphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14690001.png)
